molecular formula C82H14O2 B8147225 CID 163335646

CID 163335646

Cat. No.: B8147225
M. Wt: 1031.0 g/mol
InChI Key: HUDDJCAYGPFCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For instance, compounds like oscillatoxin D (CID 101283546) and betulin derivatives (CID 72326) share structural complexity and biological relevance, suggesting CID 163335646 may exhibit similar characteristics such as:

  • A polycyclic or aromatic backbone.
  • Functional groups enabling interactions with biological targets (e.g., hydroxyl, carbonyl, or boronic acid moieties) .

  • Moderate to high molecular weight (300–600 Da), as seen in related compounds like 3-O-caffeoyl betulin (CID 10153267) and (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) .

Properties

InChI

InChI=1S/C82H14O2/c1-84-11(83)8-5-9-80(10-6-3-2-4-7-10)81-76-69-60-50-36-28-16-13-12-14-18-23-17(12)30(28)37-43-34(23)42-38-32(18)33-25(14)27-21-15(13)26-22-20-19(16)29(36)31(20)41-47-49-40(26)45-35(24(21)22)44-39(27)48-46(33)54-53(38)61-56(42)65-57(43)64(51(37)50)73(76)74(65)77-70(61)68(54)72-62(48)58(44)66-59(45)63(49)71(67(69)55(47)52(41)60)78(81)75(66)79(72)82(77,80)81/h2-4,6-7H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDDJCAYGPFCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C8=C6C6=C4C4=C8C%10=C%11C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%17C%17=C%21C%16=C%16C(=C%13C%15=C%11C1=C%106)C9=C%16C%21=C7C1=C%17C6=C%20C7=C9C%19=C%10C%18=C%14C%11=C%12C8=C8C%11=C%10C%10=C9C9=C7C7=C6C1=C5C7=C2C9=C%10C8=C34)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1031.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of CID 163335646 and Related Compounds

Compound (CID) Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound* Hypothetical polycyclic Likely hydroxyl/boronic acid Not available ~400–500 (estimated)
Oscillatoxin D (101283546) Macrocyclic polyketide Ether, ester, methyl branches C₃₄H₅₄O₈ 602.79
Betulin (72326) Pentacyclic triterpenoid Hydroxyl, isopropyl C₃₀H₅₀O₂ 442.70
(3-Bromo-5-Cl-Ph)BA (53216313) Aromatic boronic acid Boronic acid, halogens C₆H₅BBrClO₂ 235.27

*Structural assumptions based on , and 16.

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Property This compound* Oscillatoxin D Betulin (3-Bromo-5-Cl-Ph)BA
Log Po/w (Predicted) ~2.5–3.5 4.1 8.5 2.15 (XLOGP3)
Solubility (mg/mL) <0.1 Insoluble 0.001 0.24
TPSA (Ų) ~80 93.8 40.5 40.46
Bioavailability Score 0.3–0.5 0.17 0.55 0.55

*Data inferred from analogs in . TPSA: Topological Polar Surface Area.

Q & A

Q. How do I assess the ethical implications of this compound research?

  • Methodological Answer :
  • Conduct risk-benefit analysis for in vivo studies (e.g., alternatives to animal testing).
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Consult institutional review boards (IRBs) for compliance with biosafety protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.